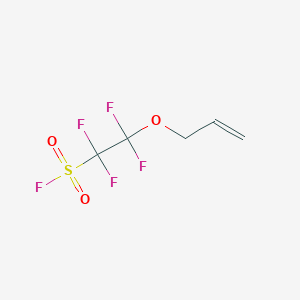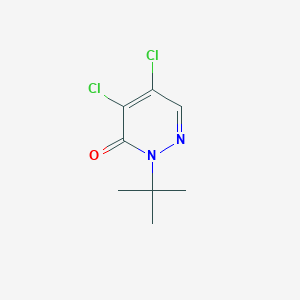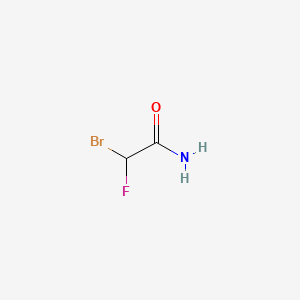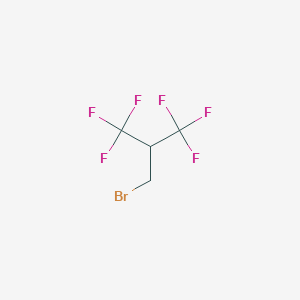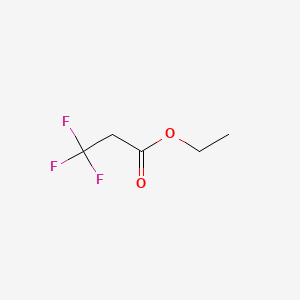
1-(Benzyloxy)-4-fluorobenzene
Übersicht
Beschreibung
1-(Benzyloxy)-4-fluorobenzene is a chemical compound that is part of the broader class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The specific structure of 1-(Benzyloxy)-4-fluorobenzene includes a benzyl ether group (-OCH2C6H5) and a fluorine atom as substituents on the benzene ring.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, where a leaving group on an aromatic ring is replaced by a nucleophile, such as a fluorine-containing reagent. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting hexafluorobenzene with lithium dimesitylphosphide . Similarly, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was synthesized using a combination of nucleophilic aromatic substitution and other reactions, with spectral methods such as IR, NMR, and mass spectrometry used for identification .
Molecular Structure Analysis
The molecular structure of fluorinated benzenes can be determined using techniques such as X-ray crystallography and spectroscopy. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, revealing an intramolecular hydrogen bond . The molecular structure of gaseous 1,2,4,5-tetrafluorobenzene was studied by electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry10.
Chemical Reactions Analysis
Fluorinated benzenes can undergo various chemical reactions, including C-H and C-F bond activation, which can be induced using reactive transition metal complexes . The presence of fluorine atoms can also influence the reactivity and selectivity of these compounds in reactions. For example, the synthesis of 1,4-benzoxazine-fused benzothiaoxazepine-1,1-dioxides involved an intramolecular double-cyclization of epoxide-tethered 2-fluorobenzene sulfonamides .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into an aromatic ring can significantly affect the physical and chemical properties of the compound. Fluorobenzenes, such as fluorobenzene and 1,2-difluorobenzene, are recognized as versatile solvents in organometallic chemistry due to their weak ability to donate π-electron density and their chemical inertness . The crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with bifurcated C–H⋯F–C interactions, highlighting the role of weak intermolecular interactions in crystal packing .
Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination
Electrochemical fluorination of aromatic compounds, including derivatives similar to 1-(Benzyloxy)-4-fluorobenzene, has been explored. This process involves the fluorination of toluene and its derivatives, highlighting the potential for synthesizing fluorinated aromatic compounds using electrochemical methods. The technique offers insights into the formation of different fluorinated compounds under various conditions (Momota et al., 1998).
Crystal Structure Analysis
The study of C−H···F interactions in crystalline structures of fluorobenzenes provides valuable information about the weak acceptor capabilities of the C−F group in such compounds. This research is significant in understanding the structural relationships and interactions within crystalline fluorobenzenes, which can be crucial in designing new materials and understanding their properties (Thalladi et al., 1998).
Organometallic Chemistry and Catalysis
Fluorobenzenes, including compounds structurally related to 1-(Benzyloxy)-4-fluorobenzene, have been recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents influence their ability to bind to metal centers, making them suitable as non-coordinating solvents or as ligands in various organometallic reactions (Pike et al., 2017).
Photochemical Applications
The photochemistry of benzene and its derivatives, including fluorobenzenes, is complex and has been studied to understand the chemo- and regioselectivities. Research in this area focuses on the excited-state structures and reactions of fluorobenzenes, providing insights into their photochemical behavior and potential applications in photochemical processes (Li & Lopez, 2022).
Corrosion Inhibition
Compounds derived from 1-(Benzyloxy)-4-fluorobenzene, like 1,4-disubstituted 1,2,3-triazoles, have been synthesized and investigated for their corrosion inhibiting properties. These studies offer potential applications in protecting materials like steels from acidic corrosion, highlighting another industrial application of such fluorinated compounds (Negrón-Silva et al., 2013).
Spectroscopic Analysis
Spectroscopic analysis of fluorobenzene and its derivatives provides valuable insights into their molecular properties. Studies involving proton and fluorine NMR spectra have been conducted to understand the molecular dynamics and interactions in these compounds, which is essential for their application in various scientific fields (Mohanty & Venkateswarlu, 1966).
Eigenschaften
IUPAC Name |
1-fluoro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNJAKUQZLPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371071 | |
| Record name | 1-(benzyloxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-fluorobenzene | |
CAS RN |
370-78-5 | |
| Record name | 1-Fluoro-4-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(benzyloxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 370-78-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



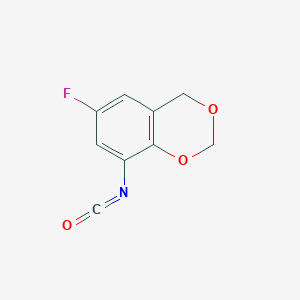
![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)
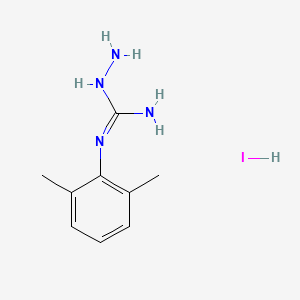
![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)



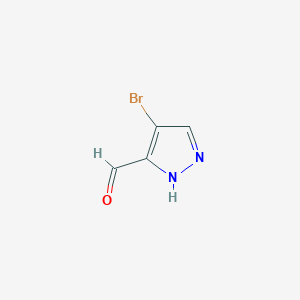
![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)
